Product packaging for 2-[(4-Nitrophenyl)amino]propane-1,3-diol(Cat. No.:)

2-[(4-Nitrophenyl)amino]propane-1,3-diol

Cat. No.: B8638656
M. Wt: 212.20 g/mol
InChI Key: RMBOXRGPALVRGT-UHFFFAOYSA-N
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Description

Significance as a Chiral Intermediate and Building Block

The primary significance of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940) in academic research lies in its identity as a chiral intermediate. chemimpex.com A chiral intermediate is a molecule with defined stereochemistry that is used to introduce and preserve chirality during a multi-step synthesis. The stability and well-defined stereochemistry of this aminodiol make it an ideal starting point for constructing more complex chiral molecules, particularly pharmaceuticals. chemimpex.com

Its role as a building block is underscored by the reactivity of its functional groups. The amino group can be acylated or alkylated, while the hydroxyl groups can be esterified, etherified, or used to form other functional derivatives. chemicalbook.com This versatility allows for its incorporation into a wide range of molecular scaffolds. Researchers have utilized this compound as an intermediate for the synthesis of various bioactive molecules, including antihypertensive agents and compounds targeting neurological disorders. chemimpex.com

Historical Context of its Role in Organic Synthesis

The historical prominence of 2-amino-1-(4-nitrophenyl)propane-1,3-diol is inextricably linked to the development of the broad-spectrum antibiotic, Chloramphenicol (B1208). chemicalbook.com First isolated in 1947 from Streptomyces venezuelae, Chloramphenicol was one of the first antibiotics to be manufactured on a large scale via chemical synthesis. chemicalbook.comnih.gov This synthetic achievement was a landmark in pharmaceutical chemistry, and 2-amino-1-(4-nitrophenyl)propane-1,3-diol was the crucial penultimate intermediate. chemicalbook.comchemicalbook.com

Early synthetic routes to Chloramphenicol involved the preparation of a racemic mixture of the threo-isomers of the aminodiol, followed by a resolution step to isolate the desired D-(-)-threo enantiomer. chemicalbook.com For instance, one classic synthesis starts from 4-nitroacetophenone, which undergoes a series of reactions to form D,L-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol. chemicalbook.com This racemic mixture is then resolved using a chiral resolving agent like camphor-D-sulfonic acid to separate the enantiomers. chemicalbook.com The isolated D-(-)-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol is then acylated to yield Chloramphenicol. chemicalbook.com The success of these synthetic endeavors cemented the importance of this aminodiol in the annals of organic synthesis.

Overview of Stereoisomeric Forms and Their Research Relevance

The 2-amino-1-(4-nitrophenyl)propane-1,3-diol molecule has two chiral centers, which means it can exist as four possible stereoisomers: two enantiomeric pairs, the threo pair and the erythro pair. The research focus has been predominantly on the threo diastereomers due to their direct relationship with the biologically active form of Chloramphenicol. nih.gov

The key stereoisomers in research are:

(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Also known as the D-threo isomer, this is the biologically relevant precursor to Chloramphenicol. chemicalbook.comsigmaaldrich.com It has no antibiotic activity itself but is essential for synthesizing the active drug. chemicalbook.com

(1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol: The L-threo isomer is the enantiomer of the D-threo form. sigmaaldrich.comsigmaaldrich.com It is also used as a chiral resolving agent for racemic amines and as a precursor in other stereospecific syntheses.

D,L-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol: This is the racemic mixture of the (1R,2R) and (1S,2S) enantiomers, which must be separated (resolved) to obtain the specific isomer needed for the synthesis of active Chloramphenicol. chemicalbook.com

The stereochemistry is critical because biological systems, such as enzymes and receptors, are chiral. Consequently, only the D-(-)-threo isomer of Chloramphenicol exhibits potent antibacterial activity. nih.gov This stereospecificity highlights the importance of having access to enantiomerically pure forms of its precursor, 2-amino-1-(4-nitrophenyl)propane-1,3-diol, for pharmaceutical research and development.

Table 1: Physicochemical Properties of Threo Stereoisomers

Property(1R,2R)-(-) Isomer (D-threo)(1S,2S)-(+) Isomer (L-threo)
SynonymD-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol, Chloramphenicol baseL-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
CAS Number716-61-02964-48-9
Molecular FormulaC₉H₁₂N₂O₄C₉H₁₂N₂O₄
Molecular Weight212.20 g/mol212.20 g/mol
Melting Point163-165 °C163-166 °C
Optical Activity [α]-30° (c=1 in 6 M HCl)+31° (c=1 in 6 M HCl)

Table 2: Research Significance of Stereoisomers

StereoisomerKey Research Relevance
(1R,2R)-(-) Isomer (D-threo)Direct precursor to the antibiotic Chloramphenicol. chemicalbook.com Used as a starting material for other chiral molecules and in studies of structure-activity relationships (SAR). chemicalbook.com
(1S,2S)-(+) Isomer (L-threo)Serves as a chiral resolving agent for separating racemic amines. Used in the synthesis of other enantiomerically pure compounds like (4S,5S)-(-)-isocytoxazone. chemicalbook.com
D,L-threo Racemic MixtureIntermediate in classical synthetic routes that require a subsequent resolution step to isolate the desired D-(-)-threo enantiomer. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O4 B8638656 2-[(4-Nitrophenyl)amino]propane-1,3-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-(4-nitroanilino)propane-1,3-diol

InChI

InChI=1S/C9H12N2O4/c12-5-8(6-13)10-7-1-3-9(4-2-7)11(14)15/h1-4,8,10,12-13H,5-6H2

InChI Key

RMBOXRGPALVRGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(CO)CO)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Preparation Strategies for 2 4 Nitrophenyl Amino Propane 1,3 Diol

Established Synthetic Routes and Reaction Pathways

The synthesis of 2-[(4-Nitrophenyl)amino]propane-1,3-diol is primarily achieved through a direct N-arylation approach. This method leverages the principles of nucleophilic aromatic substitution (SNAr), a well-documented class of reactions in organic chemistry.

Conventional Multistep Synthetic Sequences

The most direct and conventional route to synthesize racemic this compound involves a single-step condensation reaction. The primary amino group of 2-amino-1,3-propanediol (B45262) (commonly known as serinol) acts as a nucleophile, attacking the electron-deficient aromatic ring of a 1-halo-4-nitrobenzene derivative.

The reaction mechanism proceeds via a nucleophilic attack on the carbon atom bearing the leaving group (typically fluorine or chlorine) on the 4-nitrophenyl ring. The strong electron-withdrawing nature of the nitro group (-NO₂) is crucial, as it activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. The subsequent loss of the halide leaving group restores the aromaticity of the ring, yielding the final N-arylated product.

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base used. A non-nucleophilic base, like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is employed to deprotonate the amino group of serinol, enhancing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction. Elevated temperatures are often required to drive the reaction to completion.

Key Precursors and Starting Materials in Synthesis

The synthesis of this compound relies on two principal starting materials. The availability and reactivity of these precursors are critical for the successful preparation of the target compound.

Interactive Data Table: Key Precursors in the Synthesis of this compound

Compound NameStructureRole in SynthesisKey Properties
2-Amino-1,3-propanediol (Serinol)Provides the aminopropanediol backbone; acts as the nucleophile.A chiral compound, available as a racemate or in enantiomerically pure (R) and (S) forms.
1-Fluoro-4-nitrobenzene (B44160) Acts as the electrophilic arylating agent.The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity.
Potassium Carbonate (K₂CO₃)K₂CO₃A base used to deprotonate the amine and neutralize the acid byproduct.A common, inexpensive, and moderately strong base suitable for this transformation.
Dimethylformamide (DMF)Polar aprotic solvent that facilitates the SNAr reaction.High boiling point allows for reactions to be conducted at elevated temperatures.

Stereoselective Synthesis of this compound Enantiomers

The target molecule possesses a single chiral center at the C2 position of the propane (B168953) backbone, where the (4-nitrophenyl)amino group is attached. Consequently, it exists as a pair of enantiomers: (R)-2-[(4-nitrophenyl)amino]propane-1,3-diol and (S)-2-[(4-nitrophenyl)amino]propane-1,3-diol. The preparation of enantiomerically pure forms of this compound requires stereoselective synthetic strategies.

Diastereoselective Approaches

Diastereoselective synthesis is a method used to control the formation of stereoisomers in molecules with multiple stereocenters. Since this compound contains only one stereocenter, diastereoselective strategies are not directly applicable for its synthesis from achiral precursors in a single step. However, a diastereoselective approach could theoretically be employed by using a chiral auxiliary. In such a strategy, a chiral molecule would be temporarily attached to an achiral precursor to create a diastereomeric intermediate, which could then be reacted to form the desired product with stereocontrol. This method is generally more complex than other available options for this specific target.

Enantioselective Synthesis Techniques

The most practical and efficient method for the enantioselective synthesis of this compound is a substrate-controlled approach. This technique relies on the use of an enantiomerically pure starting material that already contains the desired stereocenter.

Both (R)-2-amino-1,3-propanediol and (S)-2-amino-1,3-propanediol are commercially available. By performing the N-arylation reaction described in section 2.1.1 using one of these chiral precursors, the corresponding enantiomer of the final product can be obtained. For example, reacting (R)-2-amino-1,3-propanediol with 1-fluoro-4-nitrobenzene will yield (R)-2-[(4-nitrophenyl)amino]propane-1,3-diol. Since the reaction occurs at the nitrogen atom and does not involve breaking any bonds at the chiral carbon center, the stereochemical integrity of the precursor is retained throughout the synthesis.

Table: Substrate-Controlled Enantioselective Synthesis

Chiral PrecursorProduct
(R)-2-Amino-1,3-propanediol(R)-2-[(4-Nitrophenyl)amino]propane-1,3-diol
(S)-2-Amino-1,3-propanediol(S)-2-[(4-Nitrophenyl)amino]propane-1,3-diol

Chiral Resolution Methods for Racemic Mixtures

When the synthesis begins with racemic 2-amino-1,3-propanediol, the product is a racemic mixture of the (R) and (S) enantiomers. This mixture can be separated into its individual, optically pure components through a process known as chiral resolution.

Classical Resolution via Diastereomeric Salt Formation: This traditional method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. The reaction forms a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. Once a diastereomeric salt is isolated, the chiral acid is removed by treatment with a base, yielding the desired pure enantiomer of this compound.

Chiral Chromatography: A more modern and often more efficient method is chiral chromatography, typically using High-Performance Liquid Chromatography (HPLC). The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This technique is widely used for both analytical and preparative-scale separation of enantiomers for structurally similar compounds. researchgate.netmdpi.com The selection of the appropriate chiral column and mobile phase is crucial for achieving effective separation. mdpi.com

Novel and Green Chemistry Approaches to Synthesis

In alignment with the principles of green chemistry, recent research has emphasized the development of synthetic routes that are not only efficient but also minimize environmental impact. These approaches prioritize the use of non-hazardous reagents, renewable feedstocks, and catalytic methods to reduce energy consumption and waste generation.

A significant advancement in the green synthesis of precursors to this compound is the application of chemoenzymatic strategies. These methods combine the selectivity of biocatalysis with the efficiency of chemical reactions, offering a powerful alternative to purely chemical syntheses.

One notable development is a four-step chemoenzymatic route for chloramphenicol (B1208) that begins with a highly efficient biocatalytic step. rsc.orgresearchgate.net This key step utilizes an engineered L-threonine transaldolase from Pseudomonas sp. (PsLTTA) to catalyze the reaction between 4-nitrobenzaldehyde (B150856) and L-threonine. The enzyme facilitates a stereoselective aldol (B89426) condensation to produce (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, a direct precursor that can be chemically reduced to this compound. rsc.orgresearchgate.net

Rational design and protein engineering of the wild-type PsLTTA led to a mutant variant, PsLTTA-Mu9, with a 7.1-fold higher yield. rsc.org To further enhance efficiency and address the issue of byproduct inhibition, the system was developed into a whole-cell catalyst. This whole-cell system co-expresses the engineered PsLTTA with enzymes that remove the acetaldehyde (B116499) byproduct, driving the reaction equilibrium towards the product. rsc.org This integrated biocatalytic system achieves high conversion rates and stereoselectivity under mild, aqueous conditions, representing a significant step forward in environmentally benign protocols. rsc.orgresearchgate.net

Table 1: Performance of Engineered Whole-Cell Biocatalyst for Precursor Synthesis

ParameterValueReference
BiocatalystWhole-cell E. coli expressing PsLTTA-Mu9, ScADH, and CbFDH rsc.org
Substrate4-Nitrobenzaldehyde (200 mM) rsc.org
Reaction Time4 hours rsc.org
Conversion Rate99% rsc.org
Diastereomeric Excess (de)97.7% rsc.org
Space-Time Yield11.3 g L⁻¹ h⁻¹ rsc.org

Catalyst-mediated reactions are central to developing efficient and stereoselective syntheses of this compound. These routes often start from simple achiral precursors like p-nitrobenzaldehyde and employ chiral catalysts to establish the required stereocenters in a single key step.

Silver-Catalyzed Asymmetric Aldol Reaction:

A concise, four-step synthesis of chloramphenicol has been developed that hinges on a silver-catalyzed asymmetric aldol reaction of an isocyanoacetate. rsc.org This reaction employs a cooperative catalytic system consisting of silver(I) oxide (Ag₂O) and a chiral amino phosphine (B1218219) ligand derived from cinchonine. The catalyst promotes the highly enantio- and diastereoselective reaction between ethyl isocyanoacetate and 4-nitrobenzaldehyde to form a trans-oxazoline intermediate. rsc.org This intermediate is then converted to the target aminodiol through hydrolysis and reduction. The final chemoselective reduction of the ester group is achieved with sodium borohydride (B1222165), yielding the desired product in high enantiomeric excess. rsc.org

Table 2: Key Steps in Silver-Catalyzed Asymmetric Synthesis

StepReactionCatalyst SystemProductYield / eeReference
1Asymmetric Aldol ReactionAg₂O, Cinchona-derived amino phosphinetrans-Oxazoline70% yield, 99% ee rsc.org
2Hydrolysis & ReductionAcid hydrolysis, followed by NaBH₄ reductionThis compound80% yield rsc.org

Titanium-Mediated Asymmetric Aldol Reaction:

Another approach utilizes the Evans asymmetric aldol reaction, which employs a chiral glycine (B1666218) enolate equivalent. researchgate.net In this method, a chiral oxazolidinone auxiliary is used to direct the stereochemical outcome of the reaction between its N-glycinyl derivative and p-nitrobenzaldehyde. The reaction is catalyzed by the Lewis acid titanium tetrachloride (TiCl₄) in the presence of Hünig's base (DIPEA). researchgate.net This catalytic system controls the diastereoselectivity, leading to the desired syn-aldol adduct, which is then transformed into (1R,2R)-chloramphenicol. This route demonstrates the power of Lewis acid catalysis in achieving high stereocontrol in the synthesis of complex molecules. researchgate.net

Asymmetric Catalytic Aziridination:

A highly efficient synthesis of the target aminodiol has been achieved in just four steps from p-nitrobenzaldehyde using an asymmetric catalytic aziridination reaction. nih.gov The key step involves the reaction of p-nitrobenzaldehyde with an imino ester in the presence of a chiral catalyst. This catalyst is generated from triphenylborate and the vaulted biaryl ligand (R)-VAPOL. The resulting chiral aziridine (B145994) is then opened to furnish the aminodiol core with the correct stereochemistry. This method is notable for its high degree of asymmetric induction conferred by the specific chiral ligand-metal complex. nih.gov

Advanced Chemical Reactivity and Transformation Mechanisms of 2 4 Nitrophenyl Amino Propane 1,3 Diol

Functional Group Transformations and Derivatization Reactions

The structure of 2-[(4-Nitrophenyl)amino]propane-1,3-diol features three reactive centers amenable to a variety of transformations.

Reactions Involving the Amino Group (e.g., N-alkylation, acylation)

The amino group in the title compound is a secondary aniline (B41778) derivative. The presence of the electron-withdrawing nitro group on the phenyl ring significantly reduces the nucleophilicity of the nitrogen atom compared to a non-substituted aniline. Despite this, it can still undergo several characteristic reactions.

N-Alkylation: Alkylation of the secondary amine could be achieved using alkyl halides or other alkylating agents. However, due to the reduced nucleophilicity, more forcing reaction conditions, such as the use of a strong base (e.g., sodium hydride) to deprotonate the amine, followed by the addition of the alkyl halide, might be necessary.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding N-acyl derivative (an amide). This reaction is generally feasible for nitroanilines. For instance, the acylation of various nitroaniline compounds is a well-established industrial and laboratory procedure. google.com

Reactions Involving the Hydroxyl Groups (e.g., protection, esterification)

The two primary hydroxyl groups of the propane-1,3-diol moiety can undergo reactions typical of alcohols.

Protection: The diol can be protected to prevent its reaction in subsequent synthetic steps. A common strategy for protecting 1,3-diols is the formation of a cyclic acetal (B89532) or ketal. Reaction with an aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone) under acidic catalysis would yield a six-membered 1,3-dioxane (B1201747) ring. thieme-connect.de This protection is reversible under acidic conditions.

Esterification: The primary hydroxyl groups can be readily esterified by reaction with acyl chlorides, anhydrides, or carboxylic acids (under Fischer esterification conditions). With control of stoichiometry, it may be possible to achieve selective mono- or di-esterification. The reaction of diols with phosgene (B1210022) or its equivalents can lead to the formation of carbonates.

Reactions at the Nitrophenyl Moiety

The nitro group on the aromatic ring is a versatile functional group that can undergo several transformations, most notably reduction.

Reduction to Amine: The reduction of an aromatic nitro group to a primary amine (aniline) is a fundamental transformation in organic synthesis. wikipedia.org A wide array of reagents can accomplish this chemoselectively, leaving the hydroxyl and secondary amine groups intact. Common methods include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org

Metal/acid combinations such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). nveo.org

Transfer hydrogenation using reagents like hydrazine (B178648) in the presence of a catalyst. wikipedia.org

Other reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. jsynthchem.com

The product of this reaction would be 2-[(4-Aminophenyl)amino]propane-1,3-diol .

Reagent/ConditionProduct Functional GroupReference
H₂, Pd/CPrimary Amine (-NH₂) wikipedia.org
Fe, HClPrimary Amine (-NH₂) nveo.org
SnCl₂, HClPrimary Amine (-NH₂) wikipedia.org
NaBH₄, Ni(PPh₃)₄Primary Amine (-NH₂) jsynthchem.com

Table 1. Common Reagents for the Reduction of Aromatic Nitro Groups.

Cyclization and Heterocyclic Ring Formation

The multifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic systems.

Synthesis of 1,3-Dioxanes and Related Cyclic Systems

As mentioned in section 3.1.2, the most direct cyclization involving the diol moiety is the reaction with a carbonyl compound.

The condensation of a 1,3-diol with an aldehyde or ketone in the presence of an acid catalyst is a standard and high-yielding method for the formation of 1,3-dioxanes. thieme-connect.deresearchgate.net For this compound, this would involve reacting it with a suitable carbonyl compound (R₂C=O) to form a 5-substituted-1,3-dioxane. The resulting structure would be 5-{[(4-Nitrophenyl)amino]methyl}-1,3-dioxane (where the substituents at the 2-position depend on the carbonyl compound used). This reaction serves as an effective method for protecting the diol functionality. researchgate.net

Formation of Other Nitrogen and Oxygen Containing Heterocycles

While no specific examples exist for the title compound, analogous structures suggest the possibility of forming other heterocyclic rings. For example, intramolecular reactions could be envisioned following the transformation of the existing functional groups.

After reduction of the nitro group to an amine, the resulting 2-[(4-Aminophenyl)amino]propane-1,3-diol possesses multiple nucleophilic sites. Intramolecular reactions could potentially be induced.

Derivatization of the hydroxyl groups into good leaving groups (e.g., tosylates) could facilitate intramolecular cyclization via nucleophilic attack by the secondary amine nitrogen to form a substituted piperidine (B6355638) or other N-heterocycles, although this might be sterically challenging.

Reactions involving both the amino and hydroxyl groups with bifunctional electrophiles could lead to larger heterocyclic structures. For instance, reaction with phosgene or its analogues could potentially lead to the formation of cyclic carbamates (oxazinanones) if intramolecular cyclization occurs.

Nucleophilic Substitution and Addition Reactions

The presence of both nucleophilic amino and hydroxyl groups, as well as an electrophilic aromatic ring, makes this compound a versatile substrate for a variety of nucleophilic substitution and addition reactions.

The secondary amine and the primary and secondary hydroxyl groups are all potential sites for nucleophilic attack on electrophilic reagents. Acylation and alkylation reactions, for instance, can occur at these positions. The relative reactivity of these sites depends on factors such as the nature of the electrophile, the solvent, and the presence of catalysts. Generally, the secondary amine is more nucleophilic than the hydroxyl groups and will react preferentially under neutral or slightly basic conditions.

A notable example of an addition reaction is the interaction of stereoisomers of 2-amino-1-(4-nitrophenyl)-1,3-propanediol with symmetrical ketones. This reaction leads to the formation of isomeric oxazolidines. osi.lv The formation of these heterocyclic rings proceeds through the initial nucleophilic attack of the amino group on the carbonyl carbon of the ketone, followed by an intramolecular cyclization involving one of the hydroxyl groups.

ReagentProduct TypeReaction Details
Symmetrical KetonesIsomeric OxazolidinesThe reaction of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with symmetrical ketones results in the formation of isomeric oxazolidines in an approximate 85:15 ratio. These products can be readily decomposed by hydrazine. osi.lv

Furthermore, the electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). While less common, under forcing conditions with a strong nucleophile, displacement of a suitable leaving group on the aromatic ring could be envisioned, although this is not a typical reaction pathway for this compound.

Redox Chemistry and Associated Reaction Pathways

The redox chemistry of this compound is dominated by the reactivity of the nitroaromatic system. The nitro group can undergo a stepwise reduction to various functional groups, with the final product being dependent on the reducing agent and the reaction conditions.

The reduction of the nitro group can proceed through several intermediates. A six-electron reduction, typically achieved through catalytic hydrogenation (e.g., using H2 with Pd/C, PtO2, or Raney Nickel) or with metals in acidic media (e.g., Fe/HCl, Sn/HCl), leads to the formation of the corresponding 2-[(4-aminophenyl)amino]propane-1,3-diol.

Intermediate reduction products can also be isolated under milder conditions. For instance, reduction with reagents like zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632). The electrochemical reduction of derivatives of the closely related p-nitrophenylserinol has been studied, demonstrating the formation of hydroxylamines as intermediates. researchgate.net These electrogenerated hydroxylamines were found to be unstable in certain media, highlighting the importance of the reaction environment in determining the product outcome. researchgate.net

The reaction pathways for the reduction of the nitro group can be summarized as follows:

Nitro to Nitroso: The initial two-electron reduction yields a nitroso intermediate.

Nitroso to Hydroxylamine: A further two-electron reduction of the nitroso group gives the hydroxylamine.

Hydroxylamine to Amine: The final two-electron reduction of the hydroxylamine results in the primary aromatic amine.

Reducing Agent/MethodProductIntermediate(s)
Catalytic Hydrogenation (e.g., H2, Pd/C)2-[(4-Aminophenyl)amino]propane-1,3-diolNitroso, Hydroxylamine
Metals in Acid (e.g., Fe, HCl)2-[(4-Aminophenyl)amino]propane-1,3-diolNitroso, Hydroxylamine
Electrochemical Reduction2-[(4-Hydroxylaminophenyl)amino]propane-1,3-diolNitro radical anion

The diol functionality can also undergo oxidation to form aldehydes or ketones, though this generally requires specific oxidizing agents and careful control of reaction conditions to avoid over-oxidation or side reactions involving the other functional groups.

Chemo- and Regioselectivity in Complex Chemical Reactions

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations. The ability to selectively react one functional group in the presence of others is crucial for its use as a synthetic intermediate.

Protecting group chemistry is often employed to achieve the desired selectivity. For instance, the diol can be protected as an acetal or ketal (e.g., by reacting with an aldehyde or ketone in the presence of an acid catalyst), allowing for subsequent reactions to be carried out selectively on the amino group. Conversely, the amino group can be protected (e.g., as a carbamate) to allow for transformations of the hydroxyl groups.

An excellent example of regioselectivity is observed in the reaction with symmetrical ketones, as mentioned previously. osi.lv In this case, the formation of oxazolidines involves the amino group and one of the two hydroxyl groups. The observed preference for the formation of one isomer over the other (an 85:15 ratio) indicates a degree of regioselectivity in the cyclization step, likely influenced by steric and electronic factors, as well as the relative thermodynamic stabilities of the possible five- and six-membered ring products.

The selective protection of the functional groups can be outlined as follows:

Functional Group to be ProtectedProtecting GroupTypical Reagents
1,3-DiolAcetal/KetalAldehyde or Ketone, Acid Catalyst
Amino GroupCarbamate (e.g., Boc, Cbz)Boc2O, Cbz-Cl

By strategically employing protecting groups and carefully selecting reaction conditions, it is possible to control the reactivity of this compound and utilize it as a versatile building block in the synthesis of more complex molecules.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Nitrophenyl Amino Propane 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-[(4-Nitrophenyl)amino]propane-1,3-diol, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon signals.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, reveals distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons of the 4-nitrophenyl group exhibit a characteristic AA'BB' system, with two doublets observed at approximately 8.11 ppm and 6.84 ppm, each integrating to two protons. The downfield shift of the doublet at 8.11 ppm is attributed to the protons ortho to the electron-withdrawing nitro group, while the upfield doublet corresponds to the protons meta to the nitro group.

The aliphatic portion of the molecule gives rise to a set of multiplets. A signal around 4.88 ppm is assigned to the benzylic proton (CH-OH). The proton attached to the carbon bearing the amino group (CH-NH) appears at approximately 3.45 ppm. The diastereotopic methylene (B1212753) protons of the primary alcohol (CH₂OH) are observed as a multiplet around 3.60-3.70 ppm. The protons of the amino and hydroxyl groups are expected to appear as broad singlets, the chemical shifts of which can be solvent and concentration-dependent.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.11d~9.02H, Ar-H (ortho to NO₂)
6.84d~9.02H, Ar-H (meta to NO₂)
4.88m-1H, CH-OH
3.60-3.70m-2H, CH₂OH
3.45m-1H, CH-NH

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, a total of six distinct signals are expected in the aromatic region and three in the aliphatic region. The carbon atoms of the 4-nitrophenyl ring are observed in the range of 111 ppm to 155 ppm. The quaternary carbon attached to the nitro group (C-NO₂) is the most downfield, appearing around 154.5 ppm, followed by the quaternary carbon attached to the amino-propanediol moiety (C-NH) at approximately 138.9 ppm. The aromatic carbons ortho and meta to the nitro group resonate at approximately 125.5 ppm and 111.3 ppm, respectively.

In the aliphatic region, the benzylic carbon (CH-OH) is found at about 73.1 ppm. The carbon bearing the amino group (CH-NH) resonates around 56.2 ppm, and the primary alcohol carbon (CH₂OH) is observed at approximately 61.5 ppm.

Chemical Shift (δ) ppmAssignment
154.5Ar-C (C-NO₂)
138.9Ar-C (C-NH)
125.5Ar-CH (ortho to NO₂)
111.3Ar-CH (meta to NO₂)
73.1CH-OH
61.5CH₂OH
56.2CH-NH

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are instrumental in confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include the coupling between the aromatic protons at 8.11 ppm and 6.84 ppm. In the aliphatic region, the benzylic proton (CH-OH) would show a correlation with the proton on the adjacent carbon (CH-NH). The CH-NH proton would, in turn, show correlations to both the benzylic proton and the methylene protons of the CH₂OH group. The diastereotopic methylene protons would also show geminal coupling to each other.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The expected correlations would be between the aromatic proton at 8.11 ppm and the carbon at 125.5 ppm, and the proton at 6.84 ppm with the carbon at 111.3 ppm. In the aliphatic region, the proton at 4.88 ppm would correlate with the carbon at 73.1 ppm, the proton at 3.45 ppm with the carbon at 56.2 ppm, and the protons at 3.60-3.70 ppm with the carbon at 61.5 ppm.

Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H and N-H stretching vibrations of the hydroxyl and amino groups. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are observed as strong bands around 1510 cm⁻¹ and 1340 cm⁻¹, respectively. The C-H stretching of the aromatic ring is typically seen around 3100-3000 cm⁻¹, while the aliphatic C-H stretching appears in the 3000-2800 cm⁻¹ region. Aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ range. The C-O stretching of the alcohol groups is expected to be in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS) for Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound confirms its molecular weight. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is observed at an m/z of 213. This corresponds to the expected molecular weight of 212.2 g/mol for the molecular formula C₉H₁₂N₂O₄. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways would involve the loss of water (H₂O) from the diol moiety and cleavage of the C-C bonds in the propane (B168953) chain.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and conformational details.

A comprehensive search of the Cambridge Structural Database (CSD) and other crystallographic databases did not yield a publicly available crystal structure for this compound. While crystal structures for the parent drug, chloramphenicol (B1208), and some of its other derivatives have been determined, the specific solid-state structure of this impurity remains to be elucidated through single-crystal X-ray diffraction analysis. Such a study would provide invaluable information on its conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing.

Conformation and Tautomerism Studies in Crystalline State

In the solid state, the conformation of this compound would be dictated by the interplay of intramolecular steric hindrance and the optimization of intermolecular forces, primarily hydrogen bonding. The molecule possesses significant conformational flexibility around its single bonds. The central C-N bond and the C-C bonds of the propane backbone allow for rotation, leading to various possible spatial arrangements of the 4-nitrophenyl ring and the two hydroxyl groups.

The geometry is largely defined by the sp³ hybridized central carbon atom (C2). The orientation of the bulky 4-nitrophenylamino group relative to the hydroxymethyl groups (-CH₂OH) is a key conformational feature. In the crystalline state, the molecule is expected to adopt a low-energy conformation that minimizes steric repulsion while maximizing favorable intermolecular packing interactions. Analysis of similar structures suggests that the phenyl ring is unlikely to be coplanar with the C-N-C plane due to steric hindrance.

Tautomerism is not a significant consideration for this compound in its ground state. The amino (-NH-) proton is strongly localized on the nitrogen atom. While aci-nitro tautomerism can occur in nitrophenyl compounds, it typically requires specific chemical conditions (e.g., a strongly basic environment) and is not expected to be a stable form in the neutral crystalline state. The dominant form is overwhelmingly the nitro form, with the proton residing on the secondary amine.

Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. nih.gov The molecule contains multiple hydrogen bond donors—the secondary amine (N-H) and two hydroxyl groups (O-H)—as well as multiple acceptors—the oxygen atoms of the hydroxyl and nitro groups. This functionality allows for the formation of a robust, three-dimensional supramolecular architecture.

The primary interactions governing the crystal lattice would include:

O-H···O Bonds: Strong hydrogen bonds are likely to form between the hydroxyl groups of adjacent molecules, potentially creating chains or sheets. The hydroxyl oxygen can act as both a donor and an acceptor.

N-H···O Bonds: The secondary amine's proton can form strong hydrogen bonds with either the oxygen of a nitro group or a hydroxyl group on a neighboring molecule.

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic protons or those on the propane backbone, may also contribute to the stability of the crystal packing. researchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeDonorAcceptorRelative StrengthPotential Role in Crystal Packing
Hydrogen BondHydroxyl (-OH)Hydroxyl Oxygen, Nitro OxygenStrongForms primary structural motifs (chains, sheets)
Hydrogen BondAmine (-NH)Hydroxyl Oxygen, Nitro OxygenStrongLinks primary motifs into a 3D network
π-π Stacking4-Nitrophenyl Ring4-Nitrophenyl RingModerateStabilizes packing of aromatic groups
C-H···O InteractionAromatic C-H, Aliphatic C-HHydroxyl Oxygen, Nitro OxygenWeakProvides additional stabilization to the overall structure

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)

The this compound molecule is chiral, with a stereocenter at the C2 carbon of the propane backbone. Determining the absolute configuration (R or S) of a specific enantiomer is a critical step in its characterization. Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for this purpose, especially for molecules in solution. americanlaboratory.comnih.gov

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum provides a unique fingerprint for a specific enantiomer; its mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign. nih.gov

The process for determining the absolute configuration typically involves a combination of experimental measurement and computational chemistry. nih.gov

Experimental Measurement: The CD or VCD spectrum of the chiral sample is recorded in a suitable solvent.

Computational Modeling: Quantum mechanical calculations, often using Density Functional Theory (DFT), are performed to predict the theoretical CD/VCD spectra for one of the enantiomers (e.g., the R-enantiomer). americanlaboratory.com For flexible molecules, this requires calculating the spectra for multiple low-energy conformers and averaging them based on their predicted Boltzmann population. nih.gov

Spectral Comparison: The experimentally measured spectrum is compared to the computationally predicted spectrum. mtoz-biolabs.com

Configuration Assignment: If the experimental spectrum shows a good match in terms of the signs and relative intensities of the major bands with the calculated spectrum for the R-enantiomer, then the sample is assigned the R configuration. americanlaboratory.commtoz-biolabs.com If the experimental spectrum is a mirror image of the calculated one, the S configuration is assigned. VCD, which measures vibrational transitions in the infrared region, is often considered a highly reliable alternative to X-ray crystallography for this purpose. biotools.us

Table 2: Steps for Absolute Configuration Determination by Chiroptical Spectroscopy
StepProcedurePurpose
1Record the experimental CD or VCD spectrum of the purified enantiomer.Obtain the chiroptical fingerprint of the molecule.
2Perform a conformational search and geometry optimization for a chosen enantiomer (e.g., R-configuration) using quantum chemistry software.Identify all stable, low-energy conformers of the molecule.
3Calculate the theoretical CD/VCD spectrum for each stable conformer.Predict the chiroptical properties of each individual conformer.
4Generate a final, Boltzmann-averaged theoretical spectrum from the individual conformer spectra.Create a single predicted spectrum that accounts for conformational flexibility.
5Compare the experimental spectrum with the final theoretical spectrum.Determine if the signs and patterns of the spectral bands match.
6Assign the absolute configuration based on the comparison.Conclusively determine if the sample is the R or S enantiomer.

Theoretical and Computational Chemistry Studies on 2 4 Nitrophenyl Amino Propane 1,3 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. Such studies would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure and then calculating various electronic and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of 2-[(4-Nitrophenyl)amino]propane-1,3-diol would reveal details about the distribution of electrons within the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, molecular orbital analysis would illustrate the spatial distribution of these frontier orbitals. For this compound, it would be expected that the HOMO is primarily located on the electron-rich aminophenyl group, while the LUMO is concentrated on the electron-withdrawing nitrophenyl moiety. This distribution is crucial for predicting the molecule's behavior in chemical reactions.

Interactive Table: Hypothetical DFT Electronic Properties Since no specific data exists, the following is a representative table of parameters that would be generated from such a study.

ParameterHypothetical ValueSignificance
HOMO Energy-Energy of the highest occupied molecular orbital
LUMO Energy-Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap-Indicator of chemical reactivity and stability
Dipole Moment-Measure of the overall polarity of the molecule
Mulliken Charges-Distribution of partial charges on each atom

Vibrational Frequency Predictions and Spectroscopic Correlations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated.

This theoretical spectrum can be used to assign the vibrational modes of the experimentally obtained spectrum, providing a detailed understanding of the molecule's structural features. For instance, characteristic vibrational frequencies for the N-H, O-H, C-N, and NO2 groups would be identified and correlated with experimental data.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the macroscopic behavior of substances based on the interactions of individual molecules. These techniques are particularly useful for understanding conformational flexibility and intermolecular interactions.

Conformational Analysis and Energy Landscapes

The propane-1,3-diol backbone of this compound allows for considerable conformational flexibility due to the rotation around its single bonds. Conformational analysis would involve systematically exploring these rotations to identify the various stable conformations (conformers) of the molecule and their relative energies.

Ligand-Receptor Interaction Modeling (General Chemical Interactions)

If this compound were to be studied as a ligand that interacts with a larger molecule (such as a protein or enzyme), molecular docking simulations would be employed. These simulations predict the preferred orientation of the ligand when it binds to a receptor to form a stable complex.

The modeling would identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the ligand-receptor complex. For this specific molecule, the hydroxyl (-OH) and amino (-NH-) groups would likely act as hydrogen bond donors, while the oxygen atoms of the nitro group (-NO2) and the hydroxyl groups could act as hydrogen bond acceptors.

Interactive Table: Potential Intermolecular Interactions This table illustrates the types of interactions that would be analyzed in a ligand-receptor modeling study.

Interaction TypePotential Functional Groups Involved
Hydrogen Bond Donor-NH group, -OH groups
Hydrogen Bond Acceptor-OH groups, -NO2 group
Aromatic (π-π) StackingNitrophenyl ring
Van der Waals ForcesEntire molecule

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent chemical transformations.

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile helps in understanding the feasibility of a proposed reaction mechanism and in identifying the rate-determining step. Computational studies could, for example, explore the mechanism of the amination reaction that forms the C-N bond or the reduction of the nitro group. Such investigations provide fundamental insights into the reactivity of the molecule that are often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of various molecular properties, including spectroscopic parameters. Theoretical calculations, when validated against experimental data, can provide profound insights into molecular structure, bonding, and electronic properties. This section outlines the common theoretical approaches used to predict spectroscopic data and discusses the importance of validating these predictions with experimental findings.

It is important to note that a comprehensive search of scientific literature did not yield specific experimental or computational spectroscopic studies for the target compound, this compound. Therefore, to illustrate the principles of computational prediction and experimental validation, this section will discuss the general methodologies and use the structurally related compound, (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, as a pertinent example where some experimental data is available.

Theoretical Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the spectroscopic properties of molecules. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), it is possible to calculate various spectroscopic parameters with a reasonable degree of accuracy.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. It is a common practice to scale the calculated frequencies by an empirical scaling factor to correct for anharmonicity and deficiencies in the computational method, thereby improving the agreement with experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. The calculations provide isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. This approach allows for the calculation of the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

Validation with Experimental Data: An Illustrative Example

To demonstrate how theoretical predictions are validated, we can consider the experimental data available for the related compound, (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. A comparative analysis between the experimental spectra of this compound and theoretically predicted values for a similar structure would be instrumental in confirming the molecular geometry and assigning the observed spectral bands.

Table 1: Experimental Spectroscopic Data for (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Spectroscopic TechniqueObserved Peaks/Signals
FTIR (KBr, cm⁻¹) Characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), and NO₂ stretching and bending vibrations.
¹H NMR (DMSO-d₆, ppm) Signals corresponding to aromatic protons, the methine proton, the amine protons, the methylene (B1212753) protons, and the hydroxyl protons.
¹³C NMR (DMSO-d₆, ppm) Resonances for the aromatic carbons, the carbon bearing the hydroxyl and phenyl groups, the carbon attached to the amino group, and the methylene carbon.
UV-Vis (in Chromatography) A UV detection maximum has been noted at 278 nm in some chromatographic studies researchgate.net.

A robust computational study on this compound would involve optimizing its geometry and then performing frequency, NMR, and TD-DFT calculations. The predicted spectra would then be compared with experimentally obtained spectra. A strong correlation between the predicted and experimental data would lend confidence to the computational model and the structural assignment. For instance, the calculated vibrational frequencies for the N-H, O-H, and NO₂ groups would be compared with the corresponding bands in the experimental IR spectrum. Similarly, the predicted ¹H and ¹³C chemical shifts would be matched with the signals in the experimental NMR spectra.

The validation process is crucial for several reasons. It confirms that the computationally determined minimum-energy structure accurately represents the real molecule. It also aids in the unambiguous assignment of complex experimental spectra, where bands and signals may overlap. Furthermore, once a computational model is validated, it can be used to predict the properties of related, yet unsynthesized, compounds, thereby guiding future research.

While specific studies on this compound are not currently available, the established methodologies in computational chemistry provide a clear framework for how such an investigation would be conducted. Future research combining theoretical calculations with experimental measurements would be invaluable for a comprehensive understanding of the spectroscopic properties of this compound.

Applications in Specialized Chemical Synthesis and Materials Science Research

Role as a Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure forms of 2-[(4-nitrophenyl)amino]propane-1,3-diol, such as the (1S,2S) and (1R,2R) isomers, are highly prized as chiral building blocks. chemimpex.comnih.gov A chiral building block is a pre-existing enantiomerically pure molecule that can be incorporated into a larger structure, thereby transferring its stereochemical information to the final product. This strategy is fundamental to modern pharmaceutical and fine chemical manufacturing, as the biological activity of complex molecules is often dependent on their precise three-dimensional arrangement.

Synthesis of Enantiomerically Pure Compounds

The primary use of this compound is as an intermediate or starting material in the multistep synthesis of complex, optically active molecules. chemimpex.com Its defined stereocenters allow chemists to construct intricate molecular architectures with a high degree of stereocontrol, avoiding the need for difficult chiral separations in later stages. The stability and reactivity of the compound make it a reliable component for building more complex structures with significant biological activity. chemimpex.com

Precursor for Advanced Organic Molecules and Analogues

Research has demonstrated the utility of this compound as a precursor for a variety of advanced molecules and their analogues. For instance, the (1R,2R)-(-) enantiomer is a known starting material for synthesizing (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate, a chiral derivatizing agent. It also serves as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals. chemimpex.com Its structural framework is considered essential for drug discovery and development projects that aim to innovate new therapeutic agents. chemimpex.com

Table 1: Physicochemical Properties of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol (B85940) Enantiomers

Property (1S,2S)-(+) Enantiomer (1R,2R)-(-) Enantiomer
Synonym L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol D-(−)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol
CAS Number 2964-48-9 sigmaaldrich.com 716-61-0 sigmaaldrich.com
Molecular Formula C₉H₁₂N₂O₄ sigmaaldrich.com C₉H₁₂N₂O₄ sigmaaldrich.com
Molecular Weight 212.20 g/mol sigmaaldrich.com 212.20 g/mol sigmaaldrich.com
Melting Point 163-166 °C sigmaaldrich.com 163-165 °C sigmaaldrich.com

Development of Chiral Catalysts and Ligands for Stereoselective Transformations

The creation of effective chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer drugs and chemicals with high efficiency. The structural features of this compound make it an excellent scaffold for the design of novel chiral ligands that can coordinate with metal centers to form highly selective catalysts.

Design and Synthesis of Novel Chiral Ligand Systems

The presence of both an amino group and two hydroxyl groups allows for straightforward chemical modification, making 2-amino-1-(4-nitrophenyl)propane-1,3-diol a versatile starting point for creating bidentate and tridentate ligands. A prominent class of ligands that can be synthesized from such amino alcohols are bis(oxazolines) (BOX). nih.govbldpharm.com These C₂-symmetric ligands are highly effective in a wide range of metal-catalyzed asymmetric reactions. nih.gov The synthesis typically involves the condensation of the amino alcohol with a dicarboxylic acid derivative, followed by cyclization to form the two oxazoline (B21484) rings. nih.gov The rigid and well-defined chiral environment created by the resulting metal-ligand complex is crucial for inducing high levels of enantioselectivity in a catalyzed reaction.

Investigation of Catalytic Performance in Asymmetric Reactions

Once synthesized, ligands derived from this compound are complexed with various metal salts to generate catalysts. The performance of these catalysts is then rigorously evaluated in a range of asymmetric transformations. Chiral bis(oxazoline)-metal complexes are known to be efficient catalysts for numerous reactions, including Friedel-Crafts alkylations and cyclopropanations. nih.govresearchgate.net The electronic properties of the ligand, influenced by the electron-withdrawing nitrophenyl group, can modulate the reactivity and selectivity of the metallic catalytic center. Researchers systematically study the effect of the ligand structure, metal ion, and reaction conditions to optimize the yield and enantiomeric excess of the desired product.

Table 2: Applications in Chiral Ligand and Catalyst Development

Application Area Description Relevant Ligand Class
Ligand Synthesis The aminodiol backbone serves as a chiral scaffold for creating ligands with a defined stereochemical environment. Bis(oxazoline) (BOX) ligands nih.gov
Asymmetric Catalysis Ligands derived from the compound are used to form metal complexes that catalyze stereoselective reactions. Metal-BOX complexes researchgate.net
Reaction Optimization The electronic and steric properties of the ligand can be tuned to improve catalytic activity and enantioselectivity. C₂-Symmetric Ligands nih.gov

Utilization in Material Science for Functional Material Development

The application of this compound in materials science is a more nascent area of research compared to its established role in organic synthesis. However, the molecule possesses structural motifs that suggest potential for the development of functional materials. Chiral molecules are of significant interest in materials science for their unique optical and electronic properties, which can be exploited in applications such as chiral liquid crystals and nonlinear optical materials. mdpi.comresearchgate.net

The combination of chirality, a rigid aromatic ring with a strong dipole moment (due to the nitro group), and hydrogen-bonding capabilities (from the hydroxyl and amino groups) provides a molecular blueprint for creating materials with ordered supramolecular structures. While specific research on polymers or functional materials derived directly from this compound is not extensively documented, its derivatives could theoretically be incorporated into polymer backbones or used as chiral dopants to induce helical structures in liquid crystal phases. mdpi.com The nitro-aromatic portion of the molecule is a well-known chromophore, and its incorporation into larger, ordered assemblies could lead to materials with interesting photoactive properties. Further investigation is required to fully explore the potential of this chiral building block in the design of novel functional materials.

Synthesis of Specialized Polymers and Coatings

While direct polymerization of this compound is not extensively documented, its structural motifs are pertinent to the synthesis of specialized polymers like polyurethanes. The presence of two hydroxyl groups allows it to act as a diol monomer in polyaddition reactions with diisocyanates to form polyurethane chains. The incorporation of the 4-nitrophenyl group into the polymer backbone can impart specific properties to the resulting material, such as altered thermal stability, modified solubility, and potentially energetic characteristics.

The general reaction for the formation of polyurethanes from a diol and a diisocyanate is a well-established process. In this context, this compound could be reacted with various diisocyanates, such as hexamethylene diisocyanate (HMDI) or diisocyanato ethane (B1197151) (DIE), to produce novel polyurethanes. The properties of these polymers would be influenced by the specific diisocyanate used and the presence of the nitroaromatic moiety.

Table 1: Potential Components for Polyurethane Synthesis

Monomer Type Example Compound Role in Polymerization
Diol This compound Chain extender, introduces functionality
Diisocyanate Hexamethylene diisocyanate (HMDI) Forms urethane (B1682113) linkages with diols

The resulting polyurethanes could find applications as energetic binders or as coatings with tailored surface properties due to the polar nitro group.

Development of Functional Aliphatic Cyclic Carbonate Monomers

The class of 2-amino-1,3-propane diols is recognized as a valuable platform for the synthesis of functional aliphatic cyclic carbonate monomers. rsc.org These monomers are crucial precursors for producing biodegradable and biocompatible polymers through ring-opening polymerization (ROP). The synthesis strategy typically involves a two-step process that leverages the differential reactivity of the amino and hydroxyl groups. rsc.org

First, the amino group of the 2-amino-1,3-propanediol (B45262) derivative is chemoselectively reacted with an electrophile. This step introduces a specific functional group. In the case of this compound, the 4-nitrophenyl group is already present. The second step involves the cyclization of the resulting diol intermediate to form a six-membered cyclic carbonate. rsc.org This is often achieved using reagents like ethyl chloroformate or by leveraging carbon dioxide in the presence of a suitable catalyst.

This approach allows for the creation of monomers with two distinct functional groups. For a monomer derived from this compound, one functional group would be the 4-nitrophenyl moiety, and a second could be introduced during the synthesis. These functional monomers can then undergo organo-catalytic ring-opening polymerization to yield well-defined homopolymers or copolymers with controlled compositions. rsc.org The resulting aliphatic polycarbonates are of significant interest for biomedical applications and the development of environmentally friendly materials. rsc.orgfishersci.ie

Table 2: General Strategy for Functional Cyclic Carbonate Monomer Synthesis

Step Description Key Reagents/Conditions Outcome
1 Chemoselective functionalization of the amino group Electrophiles Functional diol intermediate

Application as a Chiral Resolving Agent in Chemical Separations

The chiral nature of this compound, particularly its enantiomerically pure forms such as (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, makes it an effective chiral resolving agent. It is specifically noted for its use in the resolution of racemic amines. The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Chiral resolving agents function by reacting with a racemic mixture to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by conventional techniques like crystallization. After separation, the resolving agent can be cleaved to yield the individual enantiomers of the original compound.

Furthermore, compounds with similar structures are utilized in chiral chromatography, a powerful technique for separating enantiomers. They can be immobilized onto a solid support, typically silica, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). The separation mechanism on these "Pirkle-type" CSPs often involves π-π interactions, hydrogen bonding, and dipole-dipole interactions between the chiral selector and the analyte enantiomers. The nitroaromatic ring in this compound can act as a π-acceptor, which is a common feature in many Pirkle-type CSPs.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol
Carbon dioxide
Diisocyanato ethane (DIE)
Ethyl chloroformate
Hexamethylene diisocyanate (HMDI)

Q & A

Basic Questions

Q. What are the key safety considerations when handling 2-[(4-Nitrophenyl)amino]propane-1,3-diol in laboratory settings?

  • Answer : The compound poses health risks via inhalation, skin contact, or ingestion, with potential toxicity and irritation . Safe handling requires:

  • Storage : In dry, ventilated containers at controlled temperatures (<25°C) away from light and moisture .
  • Protective Measures : Use gloves, lab coats, and eye protection. Avoid exposure to water due to possible reactivity .
  • Emergency Protocols : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Q. What synthetic routes are available for preparing this compound?

  • Answer : A multi-step synthesis involves:

  • Step 1 : Reacting 4-nitrophenyl derivatives (e.g., 4-nitrobenzaldehyde) with propane-1,3-diol precursors.
  • Step 2 : Reductive amination using NaBH₄ to stabilize intermediates .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the target compound .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Answer : Stability studies using HPLC or TLC-densitometry are recommended. For example:

  • Degradation Analysis : Monitor hydrolysis products like 2-amino-1-(4-nitrophenyl)propane-1,3-diol under acidic/basic conditions .
  • Temperature Stress Testing : Expose the compound to elevated temperatures (40–60°C) and track decomposition via UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

  • Answer : The (1R,2R)-stereoisomer (e.g., chloramphenicol intermediates) exhibits distinct bioactivity due to spatial alignment with target enzymes. Enantioselective synthesis methods, such as chiral catalysts or enzymatic resolution, are critical for optimizing pharmacological properties .

Q. What strategies resolve contradictions in catalytic efficiency when using transition metal complexes with this compound?

  • Answer :

  • Ligand Design : Modify the diol backbone to enhance metal coordination (e.g., Schiff base ligands improve Co(III) complex stability) .
  • Reaction Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) and pH to mitigate side reactions during hydrogenation or oxidation steps .

Q. How can researchers mitigate degradation during long-term storage or formulation?

  • Answer :

  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations to prevent oxidative degradation .
  • Lyophilization : Convert the compound to a lyophilized powder for improved shelf-life, validated via accelerated stability testing (ICH guidelines) .

Q. What analytical techniques differentiate this compound from its degradation byproducts?

  • Answer :

  • HPLC-MS : Resolves peaks for the parent compound and degradation products (e.g., 4-nitrophenol) using C18 columns and gradient elution .
  • NMR Spectroscopy : Assigns structural differences via characteristic shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) .

Methodological Guidance Table

Research Focus Recommended Methods Key References
Synthesis OptimizationReductive amination with NaBH₄, chiral HPLC
Stability StudiesForced degradation (pH, thermal), TLC-densitometry
Catalytic ApplicationsCo(III) complex synthesis, IR/X-ray crystallography
Biological ActivityEnantioselective synthesis, in vitro assays

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